molecular formula C18H22O2 B12579276 1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene CAS No. 222634-75-5

1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene

Cat. No.: B12579276
CAS No.: 222634-75-5
M. Wt: 270.4 g/mol
InChI Key: ALMIQDXDQQWPRF-UHFFFAOYSA-N
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Description

1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene is an organic compound with the molecular formula C18H22O2 It is a derivative of anisole, characterized by the presence of a methoxy group (-OCH3) and a phenylbutoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene typically involves the reaction of 1-methoxy-4-(bromomethyl)benzene with 4-phenylbutanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding. These interactions could modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene can be compared with other similar compounds, such as:

Properties

CAS No.

222634-75-5

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

1-methoxy-4-(4-phenylbutoxymethyl)benzene

InChI

InChI=1S/C18H22O2/c1-19-18-12-10-17(11-13-18)15-20-14-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9,14-15H2,1H3

InChI Key

ALMIQDXDQQWPRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCCCC2=CC=CC=C2

Origin of Product

United States

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